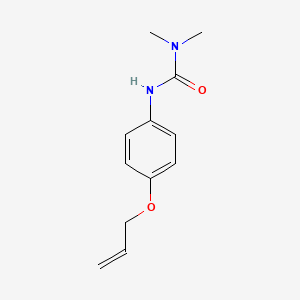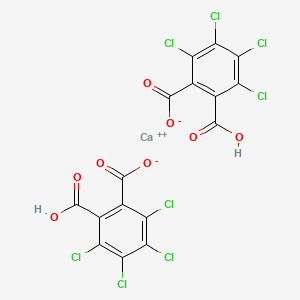
Calcium hydrogen 3,4,5,6-tetrachlorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydrogénophtalate de calcium 3,4,5,6-tétrachloro est un composé chimique de formule moléculaire C16H2CaCl8O8 et de masse molaire de 645,88 g/mol . Il est reconnu pour sa structure unique, qui comprend plusieurs atomes de chlore liés à un squelette phtalate. Ce composé est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’hydrogénophtalate de calcium 3,4,5,6-tétrachloro implique généralement la réaction de l’acide 3,4,5,6-tétrachlorophtalique avec l’hydroxyde de calcium. La réaction est effectuée en milieu aqueux sous des conditions contrôlées de température et de pH pour assurer la formation du produit désiré .
Méthodes de production industrielle
Dans les milieux industriels, la production de l’hydrogénophtalate de calcium 3,4,5,6-tétrachloro suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de réactifs et d’équipements de qualité industrielle pour obtenir des rendements et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et assurer une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
L’hydrogénophtalate de calcium 3,4,5,6-tétrachloro subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits d’un état d’oxydation supérieur.
Réduction : Il peut être réduit pour former des produits d’un état d’oxydation inférieur.
Substitution : Les atomes de chlore du composé peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme l’hydroxyde de sodium et divers nucléophiles organiques sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire de l’anhydride tétrachlorophtalique, tandis que la réduction peut produire de l’acide tétrachlorophtalique .
Applications De Recherche Scientifique
L’hydrogénophtalate de calcium 3,4,5,6-tétrachloro a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent antimicrobien.
Mécanisme D'action
Le mécanisme par lequel l’hydrogénophtalate de calcium 3,4,5,6-tétrachloro exerce ses effets implique des interactions avec des cibles moléculaires et des voies. Le composé peut interagir avec les enzymes et les protéines, modifiant ainsi leur activité et leur fonction. Ces interactions peuvent entraîner divers effets biologiques, notamment l’activité antimicrobienne et la modulation des voies biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrogénophtalate de calcium : Structure similaire, mais sans les atomes de chlore.
Hydrogénobenzoate de calcium 3,4,5,6-tétrachloro : Structure similaire, mais groupes fonctionnels différents.
Anhydride d’hydrogénophtalate de calcium 3,4,5,6-tétrachloro : Forme anhydre du composé.
Unicité
L’hydrogénophtalate de calcium 3,4,5,6-tétrachloro est unique en raison de la présence de plusieurs atomes de chlore, qui lui confèrent des propriétés chimiques distinctives. Ces propriétés le rendent adapté à des applications spécifiques que des composés similaires pourraient ne pas être en mesure de remplir .
Propriétés
Numéro CAS |
94275-90-8 |
|---|---|
Formule moléculaire |
C16H2CaCl8O8 |
Poids moléculaire |
645.9 g/mol |
Nom IUPAC |
calcium;2-carboxy-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/2C8H2Cl4O4.Ca/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |
Clé InChI |
UORLIJOZQJVHRZ-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


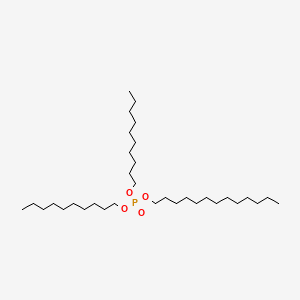

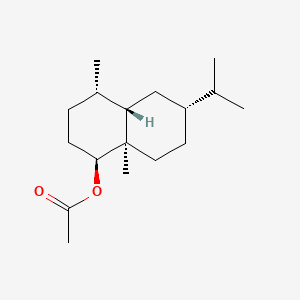
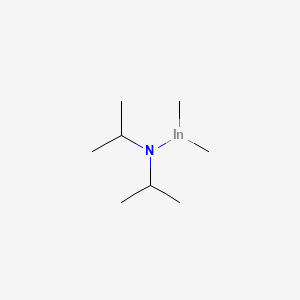

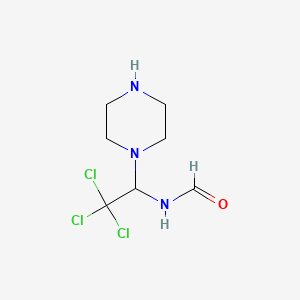

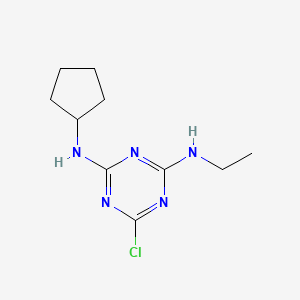
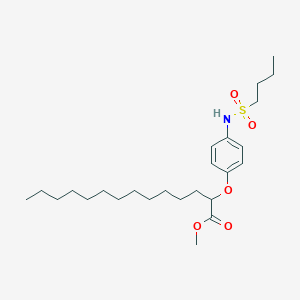
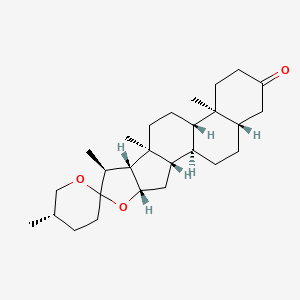
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)


